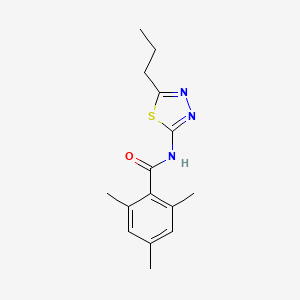

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Descripción

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-5-6-12-17-18-15(20-12)16-14(19)13-10(3)7-9(2)8-11(13)4/h7-8H,5-6H2,1-4H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGADAQPOFULJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The final step involves the acylation of the thiadiazole derivative with 2,4,6-trimethylbenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The thiadiazole ring is highly reactive towards nucleophilic substitution reactions, particularly at the 2nd and 5th positions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: It can participate in condensation reactions with various aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, Schiff bases, and other functionalized compounds with potential biological activities .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. Specifically, compounds containing the 1,3,4-thiadiazole moiety have shown promising results in targeting cancer cell lines. For instance:

- A study demonstrated that derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide effectively inhibited the kinase activity of epidermal growth factor receptor (EGFR) and HER-2 in breast cancer cells. These compounds exhibited selective cytotoxicity against cancer cells while sparing healthy cells .

Antimicrobial Properties

Thiadiazole derivatives have been recognized for their antimicrobial properties. Research indicates that compounds with the thiadiazole structure exhibit significant antibacterial and antifungal activities:

- A review reported that various 2-amino-1,3,4-thiadiazole derivatives displayed notable antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against strains such as Candida albicans .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. Compounds incorporating the 1,3,4-thiadiazole framework have been evaluated for their effectiveness against several viral infections. These derivatives are being studied for their ability to inhibit viral replication mechanisms .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and subsequent physiological effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

Similar Compounds

2,5-disubstituted-1,3,4-thiadiazoles: Known for their potent antitumor attributes.

1,3,4-thiadiazole derivatives: Display a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylbenzamide moiety enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development .

Actividad Biológica

2,4,6-trimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound categorized under thiadiazole derivatives. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H19N3OS

- Molar Mass : 293.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably:

- It has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in bicarbonate ion production and physiological processes.

- The compound's structural features enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In particular:

- A study demonstrated that related compounds targeting EGFR and HER-2 showed excellent anti-proliferation abilities against breast cancer cell lines (MCF-7 and SK-BR-3), with notable selectivity against cancer cells compared to healthy cells .

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities:

- Compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer potential of thiadiazole derivatives revealed that compounds with modifications similar to this compound demonstrated significant inhibition of cancer cell proliferation. The study employed CCK-8 assays and 3D cell viability assays to assess efficacy against breast and lung cancer cells .

Case Study 2: Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of a series of thiadiazole derivatives against Pseudomonas aeruginosa and other pathogens. The results indicated that certain substitutions enhanced antibacterial activity significantly compared to standard treatments .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiadiazole derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Inhibition of carbonic anhydrase |

| 1,3,4-Thiadiazole Derivative A | High | Moderate | EGFR/HER-2 inhibition |

| 1,3,4-Thiadiazole Derivative B | Moderate | High | Nucleophilic substitution |

Q & A

Q. What strategies validate target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.